Tris[4-(hexadec-2-en-1-yl)phenyl](oxo)-lambda~5~-phosphane
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Overview
Description
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phosphane core bonded to three phenyl groups, each substituted with a hexadec-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with appropriately substituted phenyl groups. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including the preparation of the hexadec-2-en-1-yl phenyl intermediates, followed by their coupling with the phosphane core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane core can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its lower oxidation states.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane core would yield phosphine oxides, while substitution reactions could introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or materials science.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Known for its use in photovoltaic interlayers.
Tris(4-(triazol-1-yl)phenyl)amine: Used in redox-active coordination frameworks.
Uniqueness
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties can enhance its solubility, stability, and ability to interact with various substrates, making it particularly valuable in applications requiring specific molecular interactions.
Properties
CAS No. |
661451-90-7 |
---|---|
Molecular Formula |
C66H105OP |
Molecular Weight |
945.5 g/mol |
IUPAC Name |
1-bis(4-hexadec-2-enylphenyl)phosphoryl-4-hexadec-2-enylbenzene |
InChI |
InChI=1S/C66H105OP/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-61-49-55-64(56-50-61)68(67,65-57-51-62(52-58-65)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-59-53-63(54-60-66)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-45,49-60H,4-39,46-48H2,1-3H3 |
InChI Key |
KFQONHWOQTZRES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)CC=CCCCCCCCCCCCCC)C3=CC=C(C=C3)CC=CCCCCCCCCCCCCC |
Origin of Product |
United States |
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